molecular formula C7H5ClF3NO2S B13635806 5-Chloro-2-(trifluoromethyl)benzenesulfonamide

5-Chloro-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B13635806
M. Wt: 259.63 g/mol
InChI Key: ISWPLAWZZLOFGH-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom at the 5-position, a trifluoromethyl (-CF₃) group at the 2-position, and a sulfonamide (-SO₂NH₂) functional group. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. The chlorine atom enhances lipophilicity and metabolic stability, while the electron-withdrawing trifluoromethyl group influences reactivity and binding interactions .

Properties

Molecular Formula

C7H5ClF3NO2S

Molecular Weight

259.63 g/mol

IUPAC Name

5-chloro-2-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C7H5ClF3NO2S/c8-4-1-2-5(7(9,10)11)6(3-4)15(12,13)14/h1-3H,(H2,12,13,14)

InChI Key

ISWPLAWZZLOFGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The sulfonyl chloride intermediate is typically synthesized by chlorination of the corresponding 5-chloro-2-(trifluoromethyl)benzenesulfonic acid. The chlorinating agents used are commonly thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions. The reaction proceeds as follows:

$$
\text{C}7\text{H}4\text{ClF}3\text{O}3\text{S} + \text{SOCl}2 \rightarrow \text{C}7\text{H}3\text{Cl}2\text{F}3\text{O}2\text{S} + \text{SO}_2 + \text{HCl}
$$

  • Reaction conditions: Reflux in anhydrous solvent (e.g., dichloromethane or chloroform).
  • Reaction time: Several hours until complete conversion.
  • Work-up: Removal of excess chlorinating agent and byproducts under reduced pressure.

Industrial Production

In industrial settings, continuous flow reactors are employed for this chlorination step to enhance heat and mass transfer efficiency. Automated control systems optimize parameters such as temperature, reagent feed rate, and residence time to maximize yield and purity while minimizing side reactions.

Parameter Typical Industrial Range
Temperature 60–90 °C
Chlorinating agent excess 1.1–1.5 equivalents
Reaction time 1–4 hours
Solvent Anhydrous dichloromethane or similar
Yield >90%
Purity (HPLC) >98%

Conversion of Sulfonyl Chloride to this compound

Nucleophilic Substitution Reaction

The sulfonyl chloride intermediate undergoes nucleophilic substitution with ammonia or primary/secondary amines to form the sulfonamide:

$$
\text{C}7\text{H}3\text{Cl}2\text{F}3\text{O}2\text{S} + \text{NH}3 \rightarrow \text{C}7\text{H}4\text{ClF}3\text{O}2\text{S}\text{NH}_2 + \text{HCl}
$$

  • Reaction conditions: Typically performed in an inert solvent such as pyridine, dichloromethane, or tetrahydrofuran at room temperature or slightly elevated temperatures.
  • Reaction time: 12–24 hours with stirring.
  • Work-up: Removal of solvent and purification by recrystallization or column chromatography.

Representative Laboratory Procedure

  • Dissolve 5-chloro-2-(trifluoromethyl)benzenesulfonyl chloride in pyridine.
  • Add ammonia or ammonium hydroxide solution dropwise at 0 °C to room temperature.
  • Stir for 18 hours at room temperature.
  • Remove solvent under reduced pressure.
  • Purify the crude product by washing with aqueous solutions (water, dilute acid, ammonium chloride) to remove impurities.
  • Dry over anhydrous magnesium sulfate and isolate the sulfonamide as a white solid.

This method yields this compound with a typical yield of approximately 75–80% and high purity (>95%) after purification.

Alternative Synthetic Routes and Related Compounds

While direct preparation of this compound is less commonly reported, related synthetic methods for trifluoromethyl-substituted benzenesulfonamides provide useful insights:

These methods emphasize the importance of controlling regioselectivity and purity, especially when dealing with multiple halogen and trifluoromethyl substituents.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Purity (%) Notes
Sulfonic acid chlorination Thionyl chloride or PCl₅, reflux, anhydrous solvent >90 >98 Industrial scale uses continuous flow
Sulfonyl chloride to sulfonamide Ammonia or amine, pyridine or THF, 0–25 °C, 12–24 h 75–80 >95 Purification by recrystallization or chromatography
Alternative routes Nitrile hydrolysis, palladium-catalyzed amination Variable >90 Used for related compounds, less direct

Research Findings and Practical Considerations

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 5-position undergoes nucleophilic aromatic substitution under specific conditions. This reactivity is critical for derivatization:

Table 1: Substitution Reactions

Reagents/ConditionsProductsKey FindingsReferences
NH₃, Cu catalyst, 100°C5-Amino-2-(trifluoromethyl)benzenesulfonamideChlorine replaced with amine group
NaSCH₃, DMF, 80°C5-Methylthio-2-(trifluoromethyl)benzenesulfonamideThiolation with moderate yield (62%)
  • The trifluoromethyl group’s electron-withdrawing nature enhances the electrophilicity of the aromatic ring, facilitating substitution at the 5-position. Steric hindrance from the sulfonamide group directs incoming nucleophiles to the chlorine site .

Sulfonamide Group Modifications

The sulfonamide moiety participates in hydrolysis and cyclization reactions, enabling structural diversification:

Table 2: Sulfonamide Reactivity

Reaction TypeReagents/ConditionsProductsReferences
Acidic hydrolysis (H₂SO₄, reflux)5-Chloro-2-(trifluoromethyl)benzenesulfonic acidComplete conversion in 4 hours
Cyclization (POCl₃, 120°C)Benzosultam derivativesForms six-membered sultam rings
  • Cyclization reactions are highly dependent on the substituent’s steric profile. For example, replacing the trifluoromethyl group with smaller substituents (e.g., methyl) increases cyclization efficiency .

Coupling Reactions

Palladium-catalyzed cross-coupling enables the formation of biaryl structures:

Table 3: Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemYield (%)References
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, 80°C78
3-Thienylboronic acidPd(OAc)₂, SPhos, 90°C65
  • Coupling occurs regioselectively at the chlorine position, leaving the sulfonamide group intact . The trifluoromethyl group’s inductive effects stabilize transition states, improving reaction rates.

Reduction and Oxidation

The sulfonamide group remains stable under most redox conditions, but adjacent groups exhibit reactivity:

Table 4: Redox Transformations

ReactionReagents/ConditionsProductsReferences
Nitro reduction (H₂, Pd/C)5-Amino-2-(trifluoromethyl)benzenesulfonamideSelective reduction without side products
Oxidation (KMnO₄, H₂O)Sulfonic acid derivativeRequires harsh conditions (90°C, 12 h)
  • Reduction of nitro precursors to amines is a key step in synthesizing bioactive derivatives . Oxidation of the methylthio group to sulfone derivatives has also been reported .

Structural Insights from SAR Studies

Structure-activity relationship (SAR) studies highlight the impact of substituents on reactivity and biological activity:

  • Trifluoromethyl Group : Enhances metabolic stability and directs electrophilic attacks to the chlorine site .

  • Sulfonamide Flexibility : Tolerates modifications such as alkylation or acylation without loss of core reactivity .

Figure 1: Key reactive sites in 5-Chloro-2-(trifluoromethyl)benzenesulfonamide.

  • Site A (Chlorine): Nucleophilic substitution.

  • Site B (Sulfonamide): Hydrolysis/cyclization.

  • Site C (Trifluoromethyl): Electron-withdrawing effects.

Scientific Research Applications

5-Chloro-2-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

5-Chloro-2-methyl-benzenesulfonamide
  • Molecular Formula: C₇H₈ClNO₂S
  • Key Features : Replaces -CF₃ with a methyl (-CH₃) group.
  • Impact : The methyl group is less electronegative than -CF₃, reducing electron-withdrawing effects. This decreases metabolic stability compared to the trifluoromethyl analog. Applications include intermediates in agrochemical synthesis .
Celecoxib (4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)
  • Molecular Formula : C₁₇H₁₄F₃N₃O₂S
  • Key Features : Incorporates a pyrazole ring linked to a 4-methylphenyl group and retains the -CF₃ and sulfonamide moieties.
  • Impact : The extended structure enables selective cyclooxygenase-2 (COX-2) inhibition, a mechanism absent in simpler sulfonamides. Celecoxib’s plasma half-life and bioavailability are optimized for anti-inflammatory use .
5-Chloro-2-methoxy-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide
  • Molecular Formula: Not explicitly stated (evidence suggests a methoxy (-OCH₃) and bulky alkyl chain).
  • Key Features: Methoxy group donates electrons, contrasting with -CF₃. Applications may include specialty polymer additives .

Functional Group Modifications

5-Chloro-N-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide
  • Molecular Formula: C₁₄H₈ClF₄NO₂
  • Key Features : Replaces sulfonamide with a benzamide (-CONH₂) and adds a fluorine atom.
  • Impact: The benzamide group alters hydrogen-bonding capacity, affecting target binding.
3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide
  • Molecular Formula: C₆H₅BrClNO₃S₂
  • Key Features : Replaces benzene with a thiophene ring and adds a bromoacetyl group.

Table 1: Comparative Properties of Selected Sulfonamides

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
5-Chloro-2-(trifluoromethyl)benzenesulfonamide C₇H₅ClF₃NO₂S 259.63 -Cl, -CF₃, -SO₂NH₂ High metabolic stability, drug intermediate
5-Chloro-2-methyl-benzenesulfonamide C₇H₈ClNO₂S 205.66 -Cl, -CH₃, -SO₂NH₂ Agrochemical intermediate
Celecoxib C₁₇H₁₄F₃N₃O₂S 381.37 -CF₃, pyrazole, -SO₂NH₂ COX-2 inhibitor, anti-inflammatory
5-Chloro-2-methoxy-N-(tetramethylbutyl)benzenesulfonamide - - -OCH₃, bulky alkyl Specialty polymer additive
5-Chloro-N-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide C₁₄H₈ClF₄NO₂ 333.67 -Cl, -F, -CF₃, -CONH₂ CNS drug candidate

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-2-(trifluoromethyl)benzenesulfonamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via sulfonylation of the corresponding amine intermediate. For example, chlorosulfonic acid is often used to introduce the sulfonamide group under anhydrous conditions at room temperature. Subsequent coupling with amines (e.g., benzylamine derivatives) in a dichloromethane/water biphasic system with sodium carbonate as a base typically achieves yields of 47–98% .
  • Key Considerations : Temperature control during sulfonylation is critical to avoid side reactions like over-sulfonation. Solvent polarity and pH adjustments during coupling can optimize regioselectivity.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
  • Spectroscopy :
  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., trifluoromethyl and sulfonamide groups). 19^{19}F NMR is critical for verifying CF3_3 functionality .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]+^+ at m/z 288.97).
  • Crystallography : Single-crystal X-ray diffraction can resolve bond angles and confirm stereochemistry, as demonstrated for analogous sulfonamides .

Q. What safety protocols are essential for handling reactive intermediates during synthesis?

  • Methodology :

  • Waste Segregation : Separate chlorinated and fluorinated byproducts to prevent hazardous interactions. Use inert gas purging for intermediates prone to oxidation .
  • Personal Protective Equipment (PPE) : Fluoropolymer-coated gloves and face shields are mandatory due to the corrosive nature of chlorosulfonic acid .

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. For example, trifluoromethyl groups increase electrophilicity, influencing binding affinity .
  • Molecular Docking : Screen derivatives against target proteins (e.g., carbonic anhydrase) to prioritize synthesis. Tools like AutoDock Vina can simulate binding modes .
    • Case Study : Analogous sulfonamides showed anti-hypertensive activity via angiotensin-converting enzyme (ACE) inhibition, validated by IC50_{50} values < 10 μM .

Q. What experimental design strategies optimize reaction efficiency in multi-step syntheses?

  • Methodology :

  • Factorial Design : Apply a 2k^k factorial approach to evaluate factors like temperature, catalyst loading, and solvent ratio. For example, a 3-factor design reduced reaction time by 40% in similar sulfonamide syntheses .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., pH and yield) to identify global maxima .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Compare IC50_{50} values from independent studies using standardized assays (e.g., enzyme inhibition vs. cell-based assays). Adjust for variables like buffer composition (e.g., Tris-HCl vs. phosphate) .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing CF3_3 vs. Cl) with potency. For instance, CF3_3 groups enhance membrane permeability but may reduce solubility .

Q. What advanced techniques enable the study of reactive intermediates in sulfonamide synthesis?

  • Methodology :

  • In Situ Spectroscopy : Use FT-IR or Raman spectroscopy to monitor intermediates like sulfonyl chlorides. Time-resolved data can identify transient species .
  • Flow Chemistry : Microreactors with real-time analytics (e.g., LC-MS) improve control over exothermic steps (e.g., sulfonation) and reduce degradation .

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